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Introduction and Historical Discovery

Feruloylputrescine, originally known as subaphylline, represents a significant plant secondary metabolite

belonging to the hydroxycinnamic acid amide class. This compound was first identified and characterized in

the mid-1960s from grapefruit leaves and juice (Citrus × paradisi), marking a pivotal discovery in plant

biochemistry [1]. The initial identification revealed its structure as N-(4-aminobutyl)-4-hydroxy-3-

methoxy-cinnamamide, establishing it as a conjugate between ferulic acid and putrescine [1]. This

discovery was particularly notable as it represented the first documented putrescine conjugate in citrus

plants, opening new avenues for understanding polyamine metabolism and function in plants.

The distribution of feruloylputrescine across Citrus species shows remarkable species-specific variation.

Early analytical studies demonstrated that this compound was present in several commercially significant

varieties including Hamlin, Navel, Pineapple, and Valencia sweet oranges, as well as Duncan, Marsh,

and Ruby Red grapefruits [1]. Interestingly, the compound was not detected in other citrus varieties such

as Dancy tangerine, lemons, limes, and 'Cleopatra' mandarin, suggesting a genetically regulated

biosynthesis pathway [1]. This distribution pattern has implications for both the physiological role of
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feruloylputrescine in citrus plants and its potential utilization as a chemotaxonomic marker within the

Citrus genus.

Biosynthesis and Metabolic Pathways

The biosynthesis of feruloylputrescine in plants occurs through well-defined metabolic pathways that

integrate polyamine metabolism with phenylpropanoid derivatives. Understanding this biosynthetic route

provides insight into the compound's physiological functions and potential regulatory mechanisms.

Table 1: Key Enzymes in Feruloylputrescine Biosynthesis

Enzyme
EC
Number

Function in Pathway
Subcellular
Localization

Arginine decarboxylase (ADC) EC

4.1.1.19

Converts arginine to agmatine Cytosol

Ornithine decarboxylase (ODC) EC

4.1.1.17

Converts ornithine to putrescine Mitochondria

Agmatine iminohydrolase (AIH) EC

3.5.3.12

Converts agmatine to N-

carbamoylputrescine

Cytosol

N-carbamoylputrescine

amidohydrolase (NPL1)

EC

3.5.1.53

Converts N-

carbamoylputrescine to
putrescine

Cytosol

Putrescine hydroxycinnamoyl
transferase

Not
specified

Conjugates putrescine with
feruloyl-CoA

Cytosol

The putrescine biosynthesis in citrus plants, which serves as the precursor for feruloylputrescine, occurs

through two distinct arginine-dependent routes [1]. The first pathway follows a route similar to that found in

animals and fungi, where mitochondrial arginase (EC 3.5.3.1) converts L-arginine to ornithine, which is

subsequently decarboxylated by ornithine decarboxylase (ODC; EC 4.1.1.17) to form putrescine [1]. The

alternative pathway involves direct decarboxylation of arginine by arginine decarboxylase (ADC; EC
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4.1.1.19) to produce agmatine, which is then converted to N-carbamoylputrescine by agmatine

iminohydrolase (AIH; EC 3.5.3.12), and finally to putrescine by N-carbamoylputrescine amidohydrolase

(NPL1; EC 3.5.1.53) [1]. The presence of both enzymatic pathways in citrus plants indicates a sophisticated

regulatory mechanism for putrescine production under different physiological conditions and stressors.

The final step in feruloylputrescine synthesis involves the conjugation of putrescine with ferulic acid,

activated as feruloyl-CoA. This reaction is catalyzed by a hydroxycinnamoyl transferase enzyme, which

transfers the feruloyl moiety to the primary amino group of putrescine [1]. This biosynthetic pathway

highlights the integration of polyamine metabolism with the phenylpropanoid pathway, creating a specialized

metabolite with distinct physiological functions.
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Figure 1: Biosynthetic Pathway of Feruloylputrescine in Citrus Plants. The diagram illustrates the two

alternative routes for putrescine biosynthesis from L-arginine and the final conjugation step with feruloyl-

CoA to form feruloylputrescine. Key enzymes are shown in rectangular nodes: ODC (ornithine

decarboxylase), ADC (arginine decarboxylase), AIH (agmatine iminohydrolase), NPL1 (N-

carbamoylputrescine amidohydrolase), and HCT (hydroxycinnamoyl transferase).

Biological Activities and Mechanism of Action

Inhibition of Trimethylamine Production

Recent scientific investigations have revealed a significant pharmacological potential of

feruloylputrescine, particularly in the context of cardiovascular disease prevention. A 2024 study

demonstrated that feruloylputrescine exhibits potent inhibitory effects on trimethylamine (TMA)

production and subsequent trimethylamine N-oxide (TMAO) formation [2]. This is mechanistically

achieved through the suppression of the cntA/B enzyme complex, which is responsible for the conversion of

dietary L-carnitine to TMA in gut microbiota [2]. Additionally, feruloylputrescine downregulates FMO3

mRNA expression, further reducing the hepatic conversion of TMA to TMAO [2]. This dual mechanism of

action positions feruloylputrescine as a promising therapeutic candidate for mitigating atherosclerosis and

other cardiovascular diseases linked to elevated TMAO levels.

The experimental evidence supporting this activity comes from comprehensive in vitro and in vivo assays

that compared the effects of orange peel polar fractions (OPP) containing feruloylputrescine with nonpolar

fractions (OPNP). Results clearly indicated that OPP containing feruloylputrescine effectively regulated

atherosclerosis-related markers, including reduced TMA and TMAO levels in both plasma and urine [2].

Importantly, these inhibitory effects were independent of changes in gut microbiota composition, instead

directly targeting the enzymatic activity involved in TMA production [2]. This suggests that

feruloylputrescine could offer a targeted approach to reducing TMAO without disrupting the commensal

gut microbiome.
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Physiological Roles in Plants

In addition to its potential therapeutic applications in humans, feruloylputrescine plays crucial

physiological roles in citrus plants. Research indicates that this compound, along with other polyamines,

participates in multiple aspects of plant growth and development, including somatic embryogenesis, root

system formation, shoot system architecture, flowering processes, fruit development, stomatal

regulation, and photosynthetic efficiency [1]. The presence of feruloylputrescine in specific citrus

varieties suggests it may contribute to the adaptation mechanisms of these plants to environmental

challenges.

Table 2: Documented Biological Activities of Feruloylputrescine

Biological
Activity

Experimental
System

Mechanism/Effect Significance

TMAO pathway
inhibition

In vitro and in vivo
assays

Suppresses cntA/B enzyme;
downregulates FMO3 mRNA

Cardiovascular
disease prevention

Plant growth
regulation

Citrus species Modulates root system architecture
and shoot development

Agricultural
applications

Stress response
modulation

Various plant
systems

Potential role in abiotic stress
tolerance

Crop improvement
strategies

Microbial activity
regulation

Gut microbiota
models

Inhibits TMA production without
altering microbiota composition

Targeted therapeutic
approach

The role of polyamines, including putrescine conjugates like feruloylputrescine, in plant stress responses is

particularly noteworthy. Studies on putrescine application in strawberries under saline stress conditions

demonstrated that this polyamine can ameliorate oxidative damage by enhancing the antioxidant defense

system [3]. Treatment with putrescine resulted in increased levels of chlorophyll a and b, total phenolics,

carbohydrates, anthocyanin, and protein under saline conditions [3]. Furthermore, putrescine application

enhanced the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT),

while reducing malondialdehyde (MDA) levels, a marker of oxidative stress [3]. Although these studies
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focused on putrescine rather than its conjugated form, they provide valuable insights into the potential stress-

mitigating properties of feruloylputrescine in plants.

Experimental Protocols and Research Methodologies

Extraction and Isolation from Citrus Sources

The efficient extraction of feruloylputrescine from citrus sources requires optimized protocols to ensure

high yield and purity. The following method has been successfully employed in recent research:

Plant Material Preparation: Fresh orange peels (Citrus sinensis) are collected and immediately

frozen in liquid nitrogen. The material is lyophilized and ground to a fine powder using a laboratory

mill to increase surface area for extraction [2].

Polar Fraction Extraction: The powdered plant material (approximately 100 g) is subjected to

extraction with 500 mL of 80% aqueous methanol using an ultrasonic bath for 60 minutes at room

temperature. The extraction is repeated three times, and the combined extracts are filtered through

Whatman No. 1 filter paper [2].

Fractionation: The combined methanolic extracts are concentrated under reduced pressure at 40°C

using a rotary evaporator. The resulting aqueous residue is subsequently partitioned against ethyl

acetate (1:1 v/v, three times) to obtain the polar fraction containing feruloylputrescine [2].

Purification: The polar fraction is subjected to column chromatography over silica gel (200-400

mesh) using a stepwise gradient of chloroform-methanol (from 9:1 to 1:1 v/v) as the eluent. Fractions

containing feruloylputrescine are identified by TLC analysis and combined [2].

Final Purification: Further purification is achieved through preparative HPLC using a C18 column

and isocratic elution with acetonitrile-water (30:70 v/v) containing 0.1% formic acid at a flow rate of

5 mL/min. Detection is typically performed at 254 nm, and the purity of the isolated compound is

confirmed by LC-MS and NMR spectroscopy [2].

In Vitro Assessment of cntA/B Enzyme Inhibition
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The inhibitory activity of feruloylputrescine on the cntA/B enzyme can be evaluated using the following

protocol:

Bacterial Culture Preparation: Escherichia coli strains expressing cntA/B enzyme are cultured

overnight in Luria-Bertani broth supplemented with 10 mM L-carnitine as the substrate for TMA

production [2].

Sample Treatment: Bacterial cultures are treated with varying concentrations of feruloylputrescine

(0, 10, 50, 100 μM) or vehicle control (DMSO, final concentration <0.1%) and incubated at 37°C for 6

hours under anaerobic conditions [2].

TMA Measurement: After incubation, culture headspace gas is analyzed for TMA production using

gas chromatography-mass spectrometry (GC-MS). Alternatively, culture supernatants can be

derivatized with dansyl chloride and analyzed by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) [2].

Data Analysis: IC₅₀ values are calculated using non-linear regression analysis of log(inhibitor) versus

response variable slope model in GraphPad Prism or similar software [2].

In Vivo Assessment of TMAO Pathway Inhibition

The following protocol details the in vivo evaluation of feruloylputrescine effects on TMAO production:

Animal Model: Male ApoE⁻/⁻ mice (8-10 weeks old) are maintained on a high-choline or L-carnitine

diet (1.2% w/w) to induce elevated TMAO levels [2].

Treatment Groups: Animals are divided into the following groups (n=8-10 per group): (1) normal

diet, (2) high-choline/L-carnitine diet + vehicle, (3) high-choline/L-carnitine diet + feruloylputrescine

(10 mg/kg/day), (4) high-choline/L-carnitine diet + feruloylputrescine (50 mg/kg/day) [2].

Administration: Feruloylputrescine is administered orally via gavage for 8 weeks. Body weight and

food intake are monitored weekly [2].

Sample Collection: At the end of the treatment period, blood is collected via cardiac puncture, and

plasma is separated by centrifugation. Urine is collected using metabolic cages. Tissues (liver, aorta)
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are harvested for further analysis [2].

Biomarker Analysis: TMA and TMAO levels in plasma and urine are quantified using LC-MS/MS.

Hepatic FMO3 mRNA expression is measured by quantitative real-time PCR [2].

Atherosclerosis Assessment: Aortic roots are sectioned and stained with Oil Red O to quantify

atherosclerotic lesion area [2].

Analytical Characterization and Data

The comprehensive characterization of feruloylputrescine requires multiple analytical techniques to confirm

its structure and determine its physicochemical properties:

Structural Elucidation: The compound is typically characterized by NMR spectroscopy (¹H, ¹³C,

COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). Key ¹H NMR features

include characteristic signals for the feruloyl moiety: δ 7.55 (d, J=15.6 Hz, H-7), δ 7.05 (d, J=1.8 Hz,

H-2), δ 6.91 (d, J=8.1 Hz, H-5), δ 6.77 (dd, J=8.1, 1.8 Hz, H-6), δ 6.38 (d, J=15.6 Hz, H-8), and δ 3.82

(s, OCH₃); and for the putrescine moiety: δ 3.38 (t, J=6.9 Hz, H-1'), δ 2.61 (t, J=6.9 Hz, H-4'), and δ

1.58 (m, H-2', H-3') [1].

Quantitative Analysis: For quantitative determination, liquid chromatography coupled with

tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity. The analysis

typically uses a C18 column (2.1 × 100 mm, 1.8 μm) with a gradient of 0.1% formic acid in water and

0.1% formic acid in acetonitrile at a flow rate of 0.3 mL/min [2]. Multiple reaction monitoring (MRM)

transitions are optimized for sensitive detection, typically m/z 265→177 for feruloylputrescine [2].

Physicochemical Properties: Feruloylputrescine is characterized by moderate water solubility and

lipophilicity (calculated log P ~1.2), which may influence its bioavailability and metabolic fate in

biological systems. The compound exhibits strong UV absorption at 290 and 325 nm, which facilitates

its detection in HPLC analyses with UV/Vis detectors [1].

Conclusion and Research Perspectives
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Feruloylputrescine (subaphylline) represents a fascinating naturally occurring bioactive compound with

demonstrated significance in both plant physiology and human health. Its dual presence as a physiological

component in citrus plants and a potential therapeutic agent for cardiovascular diseases underscores the

importance of continued research on this compound. The recent discovery of its inhibitory effects on the

TMA-TMAO pathway opens promising avenues for the development of natural product-based

interventions against atherosclerosis and related cardiovascular conditions [2].

Future research should focus on several key areas: (1) elucidating the structure-activity relationship of

feruloylputrescine and its analogs to optimize potency and bioavailability; (2) conducting detailed

pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in

mammalian systems; (3) investigating potential synergistic effects with other bioactive compounds in citrus

extracts; and (4) exploring its biosynthetic regulation in plants for potential bioengineering applications.

Additionally, clinical studies are warranted to validate the translational potential of feruloylputrescine as a

preventive or therapeutic agent against cardiovascular diseases in human populations.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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